2-Bromo-6-ethylphenol
Description
Significance of Halogenated Phenols in Advanced Organic Synthesis and Materials Science
Halogenated phenols are a class of organic compounds that have become foundational to contemporary organic synthesis and materials science. rsc.org The incorporation of a halogen atom, such as bromine, into a phenol's molecular structure significantly alters its physical, chemical, and biological properties. numberanalytics.com This makes them highly valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgglobalscientificjournal.com The halogen atom is a versatile functional group, often serving as a reactive handle or leaving group in cross-coupling reactions and nucleophilic substitutions, which are fundamental processes for constructing more complex molecular architectures. rsc.orguic.edu
The strategic placement of halogens can enhance the lipophilicity of a molecule, which can affect its ability to interact with biological targets, a crucial factor in drug discovery. numberanalytics.com Furthermore, halogenated derivatives are often indispensable as the final products themselves, finding use in materials science and drug development. rsc.org Naturally occurring bromophenols, first isolated from marine algae in 1967, have been shown to possess a variety of biological activities, including antiradical, antimicrobial, and anticancer effects, spurring further research into synthetic analogues. nih.gov These compounds are also used in the production of polymers and resins. The utility of halogenated compounds is so pervasive that it is difficult to envision a synthetic route toward a modern pharmaceutical or agrochemical that does not involve a halogen-containing intermediate. rsc.org
Academic Rationale for Investigating Regioselective Functionalization of Phenolic Systems
Phenols are abundant and important building blocks for a wide range of chemicals and materials, including many found in pharmaceuticals and agrochemicals. researchgate.netnih.govacs.org The academic drive to investigate the regioselective functionalization of these phenolic systems stems from the long-standing challenge of controlling reactivity at specific positions on the aromatic ring. acs.org Directing a chemical transformation to a single, desired location—be it the ortho, meta, or para position relative to the hydroxyl group—is crucial for efficiently synthesizing highly substituted, complex molecules and avoiding the formation of unwanted isomers. bohrium.com
The direct functionalization of a phenol's carbon-hydrogen (C–H) bonds is an atom-economical and straightforward strategy for increasing molecular complexity. researchgate.netnih.gov However, achieving chemo- and regioselectivity is challenging because the unprotected phenolic hydroxyl group can interfere with many catalytic processes, and reactions can lead to mixtures of products. nih.govbohrium.com Consequently, a significant area of research is dedicated to developing catalytic methods that can precisely control where a new functional group is installed. acs.org For example, chemists have developed catalytic systems using metals like rhenium and gold or specific organic catalysts to direct alkenylation or alkylation selectively to the ortho or para position of the phenol (B47542) ring. nih.govbohrium.comacs.org The ability to bypass traditional methods, which often require installing and later removing a directing group, makes direct C–H functionalization a more efficient and sustainable approach in fine-chemical synthesis. nih.govacs.org This research provides new insights into the fundamental reactivity of phenols and expands their utility as a chemical feedstock for creating biologically active molecules. bohrium.com
Historical Context and Evolution of Research on Substituted Bromophenols
The study of substituted bromophenols has evolved significantly since the first examples were discovered in marine algae. nih.gov Early research into the preparation of these compounds often relied on direct electrophilic halogenation using reagents like elemental bromine. scientificupdate.com A significant problem with these traditional methods was a frequent lack of selectivity, often resulting in a statistical mixture of isomers and over-reaction to yield polyhalogenated products. scientificupdate.com For instance, direct bromination of phenols typically yields the para-substituted product as the major isomer, with the ortho-isomer being a minor component due to steric effects. scientificupdate.com
This lack of control spurred the development of more sophisticated synthetic strategies. scientificupdate.com Historical approaches to overcome poor regioselectivity included multi-step procedures involving protecting groups or directed ortho-metalation, but these methods often had limited substrate scope. scientificupdate.com The evolution of this field has been marked by a shift towards catalytic methods that offer greater efficiency and precision. scientificupdate.com Research has explored various catalysts and reaction conditions to achieve clean, high-yield, ortho-selective halogenation, a key transformation for preparing useful synthetic intermediates. scientificupdate.com Modern techniques, such as those using ammonium (B1175870) salt catalysts or visible light-mediated photoredox catalysis, represent the frontier of this research, providing sustainable and powerful tools for the selective synthesis of halogenated phenols. rsc.orgscientificupdate.com This progression from non-selective, brute-force reactions to highly controlled, catalytic processes reflects a broader trend in organic chemistry toward more efficient and elegant synthetic solutions.
Data Tables
Table 1: Physicochemical Properties of 2-Bromo-6-ethylphenol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₈H₉BrO | nih.govaobchem.com |
| Molecular Weight | 201.06 g/mol | nih.gov |
| CAS Number | 24885-48-1 | nih.govaobchem.com |
| InChI Key | KTIRRDOBTNZKNL-UHFFFAOYSA-N | nih.gov |
Table 2: Comparison of Related Substituted Phenols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
|---|---|---|---|
| This compound | C₈H₉BrO | 201.06 nih.gov | Ethyl group at C6 |
| 2-Bromo-6-methylphenol | C₇H₇BrO | 187.04 sigmaaldrich.com | Methyl group at C6 |
| 4-Bromo-3-methylphenol | C₇H₇BrO | 187.04 nih.gov | Bromine at C4, Methyl at C3 |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,2,'3,3'-tetrabromo-4,4,'5,5'-tetrahydroxy diphenylmethane |
| 2,4,6-tribromophenol (B41969) |
| 2-Bromo-3-(trifluoromethyl)phenol |
| 2-Bromo-4-fluoro-6-methylphenol |
| 2-Bromo-4-tert-butylphenol (B1265803) |
| This compound |
| 2-Bromo-6-methylphenol |
| 3,5-DBP (3,5-Dibromophenol) |
| 3-BP (3-Bromophenol) |
| 3-ethylcatechol |
| 3-ethylphenol |
| 3-methoxyphenol |
| 4-chloro-2-methylphenol |
| 4-chlorophenol |
| 4-fluoro-2-methylaniline |
| 4-fluoro-2-methylphenol |
| 4-methoxyphenol |
| 4-trifluoromethylphenol |
| 6-amino-m-cresol |
| Anisole |
| Dopamine |
| Estrone |
| m-cresol |
| N-bromosuccinimide (NBS) |
| Nitrosyl sulfuric acid |
| Paracetamol |
| Phenol |
| Phloroglucinol |
| Serotonin |
| Tryptamine |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-ethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-6-4-3-5-7(9)8(6)10/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIRRDOBTNZKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179581 | |
| Record name | Phenol, 2-bromo-6-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24885-48-1 | |
| Record name | 2-Bromo-6-ethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24885-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-bromo-6-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024885481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-bromo-6-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 6 Ethylphenol
Regioselective Bromination Strategies for Ortho-Substituted Phenols
Achieving regioselectivity in the bromination of phenols, particularly those already substituted at an ortho position like 2-ethylphenol (B104991), is a significant challenge in synthetic chemistry. The directing effects of the hydroxyl and ethyl groups can lead to a mixture of products. Consequently, several advanced strategies have been developed to favor the formation of the desired 2-bromo-6-ethylphenol.
Catalytic Approaches in Phenol (B47542) Bromination
Catalytic systems offer a powerful tool for controlling the regioselectivity of phenol bromination. Various catalysts have been explored to direct the incoming bromine atom to a specific position on the aromatic ring. For instance, the use of certain catalysts can enhance the formation of ortho-brominated products from para-substituted phenols. mdpi.comresearchgate.net The mechanism often involves the formation of a more reactive electrophile or the temporary blocking of more reactive sites. mdpi.com
One approach involves the use of a Brønsted acid co-catalyst, such as para-toluenesulfonic acid (pTsOH), in conjunction with a brominating agent like N-bromosuccinimide (NBS). mdpi.comresearchgate.net It is proposed that pTsOH can protonate the N-halosuccinimide, creating a more potent electrophilic bromine source. mdpi.com In the context of 2-ethylphenol, where the para position is available, achieving exclusive ortho-bromination at the 6-position requires careful selection of catalysts and reaction conditions to overcome the inherent preference for para-substitution.
Another catalytic strategy employs metal-based catalysts. While some methods focus on para-directing effects, others have been developed for ortho-selectivity. mdpi.comresearchgate.net For example, certain rhodium(III) complexes have been shown to catalyze the ortho-C–H bond bromination of arenes, although this may require elevated temperatures and stoichiometric amounts of co-oxidants. nih.gov The development of highly selective and efficient catalytic systems for the ortho-bromination of 2-substituted phenols remains an active area of research.
Directed Ortho-Metalation (DoM) Assisted Bromination Pathways
Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic compounds. nih.govbaranlab.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source to introduce a bromine atom with high precision. researchgate.net
For phenols, the hydroxyl group itself is not a suitable DMG. Therefore, it is typically converted into a more effective directing group, such as an O-carbamate (e.g., -OCONEt2). nih.govnih.gov The general process for the synthesis of an ortho-bromophenol via DoM would involve:
Protection of the phenolic hydroxyl group as a suitable DMG. For example, reacting the phenol with an isocyanate to form an N-isopropylcarbamate. researchgate.net
Directed ortho-lithiation using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. researchgate.netnih.gov
Quenching the resulting ortho-lithiated species with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to introduce the bromine atom.
Deprotection of the DMG to regenerate the phenolic hydroxyl group.
This sequence allows for the unambiguous synthesis of ortho-brominated phenols that might be difficult to obtain through direct electrophilic bromination. researchgate.net
Exploration of Novel Brominating Reagents and Conditions
The quest for higher selectivity and milder reaction conditions has led to the development of a variety of novel brominating reagents and systems. Traditional methods using molecular bromine often suffer from a lack of selectivity and the production of hazardous byproducts. google.com
Modern alternatives include N-halosuccinimides, such as N-bromosuccinimide (NBS), often used in conjunction with catalysts or specific solvents to control regioselectivity. mdpi.comoup.com For instance, the use of NBS in the presence of certain amines has been shown to favor ortho-bromination. oup.com
Other innovative reagents include:
A combination of PhI(OAc)2 (PIDA) and AlBr3 , which generates a potent I(III)-based brominating reagent in situ. rsc.org This system has demonstrated high efficiency for the bromination of a broad range of phenols under mild conditions. rsc.org
Oxidative bromination systems , which generate the active brominating species in situ from a bromide salt (e.g., KBr) and an oxidant. mdpi.com This approach offers high atom economy. mdpi.com
Ionic liquids and specialized reagents like o-xylylene (B1219910) bis(triethyl ammonium (B1175870) tribromide) have also been explored to achieve selective monobromination of phenols. mdpi.comresearchgate.net
The choice of solvent can also dramatically influence the outcome of the reaction. For example, conducting the NBS/pTsOH-mediated bromination in methanol (B129727) has been shown to significantly accelerate the reaction rate and improve selectivity for mono-ortho-bromination in certain para-substituted phenols. mdpi.comresearchgate.net
Precursor Synthesis and Derivatization Routes for Ethylphenols
The primary precursor for the synthesis of this compound is 2-ethylphenol itself. Industrially, 2-ethylphenol is produced through the ortho-alkylation of phenol with ethylene. guidechem.comwikipedia.org This reaction is typically carried out at high temperatures (320-340 °C) and pressures (20 MPa) using an aluminum phenolate (B1203915) catalyst. guidechem.com The alkylation of phenol with ethanol (B145695) over solid acid catalysts like zeolites is another route to produce ethylphenols, where the selectivity towards the ortho isomer can be influenced by the catalyst's properties. researchgate.netconicet.gov.ar
Once 2-ethylphenol is obtained, it serves as the direct substrate for the regioselective bromination methods discussed in the previous section. Derivatization of 2-ethylphenol is generally not the primary route to this compound, as direct bromination is more atom-economical. However, in specific research contexts, derivatives might be synthesized to explore reaction mechanisms or to introduce other functionalities. For instance, the hydroxyl group could be protected before bromination if the chosen conditions are incompatible with a free phenol.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of brominated phenols.
Solvent-Free and Environmentally Benign Methodologies
A significant focus in green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free approaches for phenol bromination have been developed.
One such method involves mechanical milling , where solid reactants are ground together, often with an oxidant like oxone and a bromide source like sodium bromide. rsc.org This technique can efficiently produce brominated phenols in good to excellent yields without the need for a solvent. rsc.org
Another approach is the use of phase-vanishing reactions , where a reagent like bromine is introduced in the vapor phase to react with the solid or liquid phenol substrate. beilstein-journals.orgresearchgate.net This can be achieved using a simple setup with PTFE (Teflon®) as a phase screen. beilstein-journals.orgresearchgate.net
Furthermore, conducting reactions in water is a key green chemistry strategy. Aqueous systems using reagents like a CaBr2–Br2 mixture have been shown to be effective for the bromination of various aromatic compounds at room temperature without the need for metal catalysts or acidic additives. rsc.org The H2O2-HBr system in water also represents a greener approach to electrophilic bromination. researchgate.net
Sustainable Catalysis in Bromination Reactions
A prominent green strategy involves oxidative bromination, which utilizes a stable bromide salt (like HBr or NaBr) in combination with an oxidant. researchgate.netacs.org Hydrogen peroxide (H₂O₂) is a particularly favored oxidant because its only byproduct is water, aligning with the principles of green chemistry. researchgate.netresearchgate.net The H₂O₂–HBr system, for instance, has been effectively used for the regioselective bromination of various phenols in an aqueous medium at ambient temperatures, often without the need for a metal catalyst. researchgate.net For activated substrates like phenols, these systems can achieve high conversion and selectivity. researchgate.net
Another sustainable approach employs a reagent mixture of bromide and bromate (B103136) (Br⁻/BrO₃⁻). rsc.org This system, derived from the alkaline intermediates of industrial bromine recovery processes, generates hypobromous acid (HOBr) in situ upon acidification, which then acts as the reactive brominating species. acs.orgrsc.org This method successfully brominates phenols under ambient conditions without a catalyst, offering the dual benefits of avoiding liquid bromine and utilizing a cost-effective reagent source. rsc.org
Heterogeneous catalysts also play a vital role in developing sustainable bromination protocols. For example, tungstophosphoric acid has been demonstrated as an efficient, recyclable catalyst for the regioselective monobromination of phenols using N-bromosaccharin as the bromine source. tandfonline.com The use of a solid, recyclable catalyst simplifies product purification and reduces chemical waste. tandfonline.com Similarly, aerobic oxidative bromination, which uses molecular oxygen from the air as the primary oxidant, represents a highly economical and environmentally friendly pathway. acs.org
Table 1: Comparison of Sustainable Bromination Systems for Phenolic Compounds This table presents findings from studies on various phenolic substrates, illustrating the principles applicable to 2-ethylphenol.
| Brominating System | Substrate Example | Key Features | Reference |
|---|---|---|---|
| H₂O₂–HBr | 4-tert-butylphenol | Quantitative and regioselective conversion to 2-bromo-4-tert-butylphenol (B1265803) in water at room temperature. | researchgate.net |
| Bromide/Bromate (2:1) | Phenols | Generates HOBr in situ; effective at ambient conditions without a catalyst; high bromine atom efficiency. | rsc.org |
| N-Bromosaccharin/Tungstophosphoric Acid | Phenols | Rapid, high-yielding, and regioselective monobromination with a recyclable heterogeneous catalyst. | tandfonline.com |
| NaBr/AcOH/O₂ with [C₄Py]NO₃ catalyst | Aromatic Substrates | Aerobic oxidation provides controllable mono- or poly-bromination; uses air as the oxidant. | acs.org |
Flow Chemistry Approaches for Enhanced Efficiency and Selectivity
Flow chemistry, or continuous flow processing, has emerged as a superior alternative to traditional batch synthesis for hazardous reactions like bromination. nih.govmdpi.com By performing reactions in a continuously moving stream within a microreactor or tube reactor, flow chemistry offers significant improvements in safety, efficiency, and scalability. uco.es The small reactor volume drastically minimizes the amount of hazardous material present at any given time, thereby reducing the risk of runaway reactions. nih.gov
For the bromination of phenols, a continuous flow setup can be designed for the in situ generation of the brominating agent, which is then immediately consumed in the subsequent reaction stream. mdpi.com A well-documented example involves the reaction of hydrobromic acid (HBr) with an oxidant like sodium hypochlorite (B82951) (NaOCl) in a first reactor to generate bromine (Br₂). mdpi.com This stream is then mixed with a solution of the phenol substrate in a second reactor, where the bromination occurs. mdpi.com A final stream containing a quenching agent, such as sodium sulfite (B76179) (Na₂SO₃), can be introduced to neutralize any unreacted bromine before the product is collected. mdpi.com
This approach provides exceptional control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields. uco.esresearchgate.net For the synthesis of 2,4,6-tribromophenol (B41969) from phenol, a continuous flow process demonstrated a 95% yield with a residence time of just 25 minutes in the bromination reactor. mdpi.com The efficient mixing and superior heat transfer in flow reactors are key to achieving such results. uco.es This methodology can be directly adapted for the regioselective synthesis of this compound from 2-ethylphenol by precisely controlling the stoichiometry of the reagents.
Table 2: Example of a Continuous Flow Protocol for Phenol Bromination This table details the conditions used for the synthesis of 2,4,6-tribromophenol, a model for applying flow chemistry to this compound production.
| Parameter | Value/Condition |
|---|---|
| Substrate | Phenol (0.194 M in CHCl₃) |
| Bromine Generation | HBr (8.89 M) and NaOCl (1.45 M) |
| Quenching Agent | Na₂SO₃ (200 g/L in H₂O) |
| Reactor Temperature | 50 °C |
| Residence Time (Bromination) | 25 minutes |
| Product | 2,4,6-Tribromophenol |
| Yield | 95% |
Source: mdpi.com
The integration of flow chemistry provides a robust framework for the safe, efficient, and scalable production of this compound, overcoming many limitations of conventional batch processing. mdpi.comuco.es
Mechanistic Investigations of Reactions Involving 2 Bromo 6 Ethylphenol
Electrophilic Aromatic Substitution Mechanisms in Bromophenols
Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. libretexts.org In bromophenols such as 2-Bromo-6-ethylphenol, the reaction mechanism is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the hydroxyl (-OH) group, the bromine (-Br) atom, and the ethyl (-C2H5) group.
The hydroxyl group is a powerful activating group and a strong ortho-, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to be donated into the aromatic system through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. youtube.comkhanacademy.org This resonance effect preferentially increases electron density at the positions ortho and para to the hydroxyl group. khanacademy.orgyoutube.com
In the case of this compound, the directing effects of the substituents determine the regioselectivity of substitution. The positions are numbered starting from the carbon bearing the hydroxyl group as C1.
-OH group (at C1): Directs electrophiles to positions C2, C4, and C6.
-Br atom (at C2): Directs to positions C3, C4, and C6.
-Ethyl group (at C6): Directs to positions C1, C2, and C4.
The positions C2 and C6 are already substituted. The directing vectors of all three groups converge on the C4 position (para to the hydroxyl group), making it the most electronically enriched and sterically accessible site for an incoming electrophile. The C3 and C5 positions are significantly less activated. Therefore, electrophilic substitution on this compound is strongly predicted to occur at the C4 position.
The mechanism proceeds in two steps:
Formation of the Arenium Ion: The electrophile attacks the electron-rich aromatic ring, typically at the C4 position, breaking the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orglibretexts.org
Proton Elimination: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. libretexts.orglibretexts.org
Nucleophilic Aromatic Substitution Pathways of Brominated Phenols
Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. Unlike nucleophilic aliphatic substitution, the SNAr mechanism is generally unfavorable for simple aryl halides unless the ring is "activated" by the presence of strong electron-withdrawing groups. libretexts.org
The generally accepted mechanism for SNAr is a two-step addition-elimination process:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a high-energy, negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org
Elimination of the Leaving Group: The aromaticity is restored as the leaving group (in this case, the bromide ion) is expelled from the Meisenheimer complex. libretexts.org
For this pathway to be viable, the negative charge of the Meisenheimer complex must be stabilized. This stabilization is effectively achieved by strong electron-withdrawing groups (such as nitro groups, -NO2) located at the ortho and/or para positions relative to the leaving group. libretexts.org These groups delocalize the negative charge through resonance, lowering the activation energy for the formation of the intermediate.
In the context of this compound, the molecule lacks the necessary activation for a facile SNAr reaction. The hydroxyl (-OH) and ethyl (-C2H5) groups are electron-donating or weakly activating, which would destabilize the negatively charged Meisenheimer intermediate. Consequently, direct displacement of the bromine atom at C2 by a nucleophile via the classic SNAr mechanism is not a readily accessible pathway under standard conditions and would require very harsh conditions or the use of very strong bases, which may proceed through alternative mechanisms like an elimination-addition (benzyne) pathway. libretexts.org Recent studies have also explored concerted SNAr mechanisms, though these often have specific substrate and nucleophile requirements not typically met by simple bromophenols. acs.orgresearchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the functionalization of aryl halides like this compound. mdpi.commdpi-res.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom, a transformation not readily achieved by classical substitution methods. rhhz.net Reactions such as the Suzuki-Miyaura, Sonogashira, Negishi, and Stille couplings proceed via a catalytic cycle typically involving a palladium catalyst. rhhz.netustc.edu.cn The ortho-substituted nature of this compound can present steric challenges, often requiring careful optimization of catalysts, ligands, and reaction conditions to achieve high efficiency. mdpi.com
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester. mdpi.com The reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. mdpi.com For a substrate like this compound, this reaction allows for the synthesis of substituted biphenyl (B1667301) derivatives.
The catalytic cycle generally involves three key steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) intermediate.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle. mdpi.com
The steric hindrance from the ortho-ethyl group in this compound can slow the oxidative addition step, often necessitating the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the reaction. mdpi.comrsc.org
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 92 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 88 |
| 4 | Methylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | THF | 75 |
This table presents representative data for Suzuki-Miyaura couplings on sterically hindered ortho-substituted aryl bromides, illustrating typical conditions and outcomes.
The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. organic-chemistry.org Applying this reaction to this compound enables the direct introduction of an alkyne moiety, creating valuable building blocks for more complex structures. nih.gov
The mechanism involves two interconnected catalytic cycles: wikipedia.org
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to this compound.
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.
Reductive Elimination: The final step is the reductive elimination from the palladium center to yield the arylated alkyne product and regenerate the Pd(0) catalyst.
Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | THF | 87 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) / CuI | DIPA | DMF | 94 |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ / P(t-Bu)₃ (Copper-free) | Cs₂CO₃ | Acetonitrile | 82 |
This table provides representative examples of Sonogashira couplings, showing typical reagents and conditions for the alkynylation of aryl bromides. researchgate.net
While the Suzuki and Sonogashira couplings are widely used, the Negishi and Stille couplings offer alternative methods for C-C bond formation with a different substrate scope.
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. ustc.edu.cnyoutube.com Organozinc compounds are more reactive than organoboranes, which can be advantageous for less reactive aryl halides. However, they are also more sensitive to moisture and air, requiring stricter anhydrous reaction conditions. youtube.com The substrate scope for the organozinc partner is broad, including alkyl, alkenyl, aryl, and alkynyl groups. For this compound, a Negishi coupling could be used to introduce functionalized alkyl chains that are often challenging to incorporate via Suzuki coupling.
Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent (stannane) using a palladium catalyst. youtube.com Its main advantage is the tolerance of a wide variety of functional groups, as the organotin reagents are largely inert to many reaction conditions. libretexts.org The reaction mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin compound), and reductive elimination. A significant drawback of Stille coupling is the high toxicity and difficulty in removing the tin byproducts from the reaction mixture. libretexts.org The scope includes the coupling of this compound with vinyl, aryl, and alkyne stannanes.
The success of palladium-catalyzed cross-coupling reactions with challenging substrates like this compound is critically dependent on the choice of ligand coordinated to the palladium center. rsc.orgmdpi.com The ligand influences the catalyst's stability, solubility, and reactivity, particularly in the key steps of oxidative addition and reductive elimination. mdpi.com
For sterically hindered aryl bromides, where the approach of the palladium catalyst to the C-Br bond is impeded, specialized ligands are required. Key classes of ligands and their effects include:
Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), SPhos, and XPhos are highly effective. Their large steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which facilitates the difficult oxidative addition step. Their strong electron-donating ability increases the electron density on the palladium center, which also promotes oxidative addition and can accelerate the final reductive elimination step. mdpi.com
Bidentate Phosphine Ligands (Bite Angle Effect): Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) and Xantphos have a specific "bite angle" that influences the geometry at the metal center. A wider bite angle, as seen in Xantphos, can promote reductive elimination and stabilize the catalyst against decomposition pathways. mdpi.com
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This strong bond prevents catalyst decomposition at high temperatures and can lead to very high catalyst turnover numbers, making them suitable for coupling unreactive aryl chlorides or sterically demanding substrates. rsc.org
| Ligand Type | Example Ligand(s) | Key Feature(s) | Typical Application for this compound |
| Monodentate Phosphines | P(t-Bu)₃, SPhos, XPhos | High steric bulk, strong electron donation | Suzuki, Negishi, and Stille couplings requiring enhanced oxidative addition. |
| Bidentate Phosphines | dppf, Xantphos | Defined bite angle, good thermal stability | Suzuki and Sonogashira couplings where catalyst stability is crucial. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, high thermal stability | Suzuki and other couplings under forcing conditions or with less reactive partners. |
This table summarizes the role of different ligand classes in palladium-catalyzed transformations of sterically hindered aryl halides.
Nickel-Catalyzed Cross-Coupling Methodologies
Nickel-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-carbon bonds. In the context of this compound, the phenolic hydroxyl group must first be converted into a better leaving group, typically a sulfonate like a tosylate or mesylate, to facilitate the coupling reaction. Alternatively, modern methods allow for the in situ activation of the phenol (B47542).
A notable advancement in this area is the nickel-catalyzed Suzuki-Miyaura coupling of phenols, which is achieved through an in situ activation of the C-O bond. One such method employs tosyl fluoride (B91410) (TsF) as an activator in the presence of a nickel catalyst. A plausible mechanism for this transformation begins with the reduction of a Ni(II) precatalyst by an arylboronic acid to a Ni(0) species. This active Ni(0) complex then participates in the catalytic cycle. The phenol is activated via a Sulfur(VI) Fluoride Exchange (SuFEx) reaction with TsF. The resulting aryl tosylate can then undergo oxidative addition to the Ni(0) center. This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst. The steric hindrance from the ortho-ethyl and bromo substituents on this compound would influence the rate and efficiency of the coupling, often requiring more robust catalytic systems or higher catalyst loadings compared to unhindered phenols.
| Parameter | Condition | Role in Reaction |
|---|---|---|
| Catalyst | trans-NiCl(o-Tol)(PCy3)2/2PCy3 (3-10 mol%) | Facilitates oxidative addition and reductive elimination steps. |
| Activator | Tosyl Fluoride (TsF) | Converts the phenolic hydroxyl into a good leaving group in situ. |
| Base | K3PO4·3H2O | Activates the boronic acid and facilitates the transmetalation step. |
| Solvent | THF/H2O | Provides a medium for the reaction; water can enhance efficiency. |
Iron/Copper-Cocatalyzed Transformations
The synthesis of diaryl ethers via the Ullmann condensation has traditionally relied on copper catalysts, often requiring harsh reaction conditions. A more recent and efficient approach involves the use of an iron/copper-cocatalyzed system for the O-arylation of phenols with bromoarenes. This dual catalytic system offers economic and environmental advantages due to the use of low-cost, earth-abundant metals.
In this transformation, this compound would act as the bromoarene component. The reaction is typically performed with a phenol, an iron salt such as Fe(acac)₃, a copper salt like CuI, and a base, commonly K₂CO₃, in a solvent like DMF at elevated temperatures. acs.org Mechanistic studies indicate that both iron and copper are essential for the reaction's success, as neither metal alone effectively catalyzes the transformation. acs.org While the precise mechanism is complex and still under investigation, it is believed to involve a synergistic interaction between the two metals. The iron species may play a role in activating the aryl bromide, while the copper facilitates the C-O bond formation with the phenoxide. This method has shown good tolerance for various functional groups and is less sensitive to steric hindrance on the phenol component. acs.org
| Component | Example | Purpose |
|---|---|---|
| Iron Catalyst | Fe(acac)3 | Co-catalyst, potentially activating the aryl bromide. acs.org |
| Copper Catalyst | CuI | Co-catalyst, facilitating C-O bond formation. acs.org |
| Base | K2CO3 | Deprotonates the phenol to form the active nucleophile. acs.org |
| Solvent | DMF | High-boiling polar aprotic solvent. acs.org |
| Temperature | ~135 °C | Provides thermal energy to overcome activation barriers. acs.org |
Radical Reactions and Related Mechanistic Studies
The phenolic structure of this compound makes it susceptible to radical reactions, particularly hydrogen atom abstraction from the hydroxyl group to form a phenoxyl radical. The stability and subsequent reactivity of this radical are heavily influenced by the ortho-substituents. The ethyl group and the bromine atom provide steric hindrance around the radical center, which can affect its lifetime and reaction pathways.
Kinetic studies on substituted phenols show that the rate of hydrogen atom abstraction by alkyl radicals is influenced by the electronic and steric properties of the ring substituents. cmu.edu For this compound, the electron-withdrawing nature of the bromine atom can influence the O-H bond dissociation energy. Once formed, the 2-bromo-6-ethylphenoxyl radical is a reactive intermediate. nih.gov It can participate in various reactions, including coupling with other radicals or being reduced back to the phenol. nih.gov The presence of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT) can inhibit reactions that proceed via a radical mechanism by trapping the key radical intermediates. acs.org
Metal-Mediated Transformations and Chelation-Assisted Processes
The ortho-substituents of this compound, specifically the hydroxyl and bromo groups, can act as a bidentate chelate system for a transition metal center. This chelation can direct further functionalization of the aromatic ring with high regioselectivity, a strategy known as chelation-assisted C-H functionalization. osti.govrsc.org
In such processes, a transition metal catalyst, for example, palladium or rhodium, coordinates to the phenolic oxygen and the ortho-bromine. This coordination brings the metal center in close proximity to the C-H bonds of the aromatic ring, facilitating their activation and subsequent functionalization. osti.gov This approach allows for the introduction of various groups, such as alkyl or aryl moieties, at positions ortho to the directing group that would be difficult to achieve through conventional electrophilic aromatic substitution. While the bromine atom itself is a functional group that can participate in cross-coupling, in this context, it primarily serves as a chelating partner to direct functionalization at another site on the ring.
Oxidative and Reductive Transformations of the Phenolic Moiety
The phenolic ring of this compound is subject to both oxidative and reductive transformations.
Oxidative Transformations: The oxidation of sterically hindered phenols, such as this compound, can lead to various products depending on the oxidant and reaction conditions. One-electron oxidation, often initiated by metal catalysts or electrochemically, generates the corresponding phenoxyl radical. nih.gov This radical can then dimerize or react with other species. Further oxidation can lead to the formation of quinone-type structures. For instance, the electrochemical oxidation of phenols is a known method for synthesizing para-benzoquinones. rsc.org The substituents on the ring will direct the outcome of the oxidation. In the case of 2,6-disubstituted phenols, oxidative coupling can lead to the formation of diphenoquinones or polymeric structures like polyphenylene oxide (PPO). nih.govacs.org
Reductive Transformations: The bromine atom on the aromatic ring can be removed through reductive dehalogenation. wikipedia.org Catalytic hydrogenation is a common method for this transformation, often employing a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. acsgcipr.orgorganic-chemistry.org The C-Br bond is weaker than the C-Cl and C-F bonds, making debromination relatively facile. wikipedia.org This reaction proceeds via hydrogenolysis, where the C-Br bond is cleaved and replaced by a C-H bond. acsgcipr.org This process allows for the selective removal of the bromine atom while leaving the ethyl and hydroxyl groups intact, providing a route to 2-ethylphenol (B104991) from this compound. The reaction can be carried out under neutral conditions, which is advantageous for preserving other functional groups. organic-chemistry.org Another method involves using sodium sulfite (B76179) in an aqueous medium, which is particularly effective for phenols that can tautomerize. rsc.org
Advanced Spectroscopic and Spectrometric Characterization in Mechanistic Studies
Elucidation of Reaction Intermediates and Transient Species via Advanced NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules in solution. europeanpharmaceuticalreview.com Its non-destructive nature makes it exceptionally well-suited for studying reaction mechanisms, identifying intermediates, and performing quantitative kinetic analyses. europeanpharmaceuticalreview.comresearchgate.net
Multi-nuclear and multidimensional NMR experiments provide a detailed structural map of 2-Bromo-6-ethylphenol and its reaction products.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons, and the protons of the ethyl group. The hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. libretexts.org The aromatic region would display an ABC spin system corresponding to the three protons on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on each unique carbon environment. For this compound, six distinct signals are expected for the aromatic carbons and two signals for the ethyl group carbons. The chemical shifts are influenced by the electronic effects of the hydroxyl, bromo, and ethyl substituents. The carbon bearing the hydroxyl group (C1) would be significantly downfield, while the carbon attached to the bromine (C2) would be shifted upfield compared to a non-substituted carbon due to the heavy atom effect.
2D NMR Experiments : Two-dimensional NMR techniques are indispensable for unambiguous signal assignment and detailed structural elucidation. ipb.pt
COSY (Correlation Spectroscopy) : Establishes ¹H-¹H coupling correlations, which would confirm the connectivity within the ethyl group (methylene to methyl) and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons in the aromatic ring and the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the ethyl group and the aromatic ring and for assigning the quaternary (non-protonated) aromatic carbons by observing their correlations with nearby protons.
Interactive Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D Correlations (Predicted) |
| OH | 4.5 - 5.5 (broad s) | - | HMBC to C1, C2, C6 |
| H3 | 7.2 - 7.4 (d) | 128 - 132 | COSY to H4; HSQC to C3; HMBC to C1, C5 |
| H4 | 6.8 - 7.0 (t) | 120 - 124 | COSY to H3, H5; HSQC to C4; HMBC to C2, C6 |
| H5 | 7.0 - 7.2 (d) | 125 - 129 | COSY to H4; HSQC to C5; HMBC to C1, C3 |
| CH₂ | 2.6 - 2.8 (q) | 22 - 26 | COSY to CH₃; HSQC to CH₂; HMBC to C1, C6 |
| CH₃ | 1.2 - 1.4 (t) | 13 - 16 | COSY to CH₂; HSQC to CH₃; HMBC to CH₂ |
| C1 (-OH) | - | 150 - 154 | HMBC from OH, H5, CH₂ |
| C2 (-Br) | - | 110 - 115 | HMBC from OH, H3, H4 |
| C3 | - | 128 - 132 | HMBC from H4, H5 |
| C4 | - | 120 - 124 | HMBC from H3, H5 |
| C5 | - | 125 - 129 | HMBC from H3, H4 |
| C6 (-Et) | - | 135 - 140 | HMBC from H5, CH₂ |
In-situ, or online, NMR monitoring allows for the real-time observation of a chemical reaction directly within the NMR spectrometer. europeanpharmaceuticalreview.comproceedings.science This technique is exceptionally powerful for studying reactions involving this compound, as it can provide detailed kinetic profiles and identify short-lived intermediates that are not observable by conventional offline analysis. researchgate.netresearchgate.net
By acquiring a series of NMR spectra over the course of a reaction, one can track the concentration of reactants, products, and any observable intermediates simultaneously. northwestern.edu For example, in an oxidation or electrophilic substitution reaction of this compound, the disappearance of its characteristic ¹H and ¹³C signals and the concurrent appearance of new signals corresponding to the products can be quantitatively measured. uc.ptmdpi.com This data allows for the determination of reaction rates, rate constants, and reaction orders, providing crucial evidence for a proposed mechanism. nih.gov The use of flow-NMR systems further enhances this capability, allowing for the study of faster reactions by physically moving the reacting mixture through the NMR detection coil, where different positions in the flow path correspond to different reaction times. proceedings.science
Mass Spectrometry for Pathway Elucidation and Product Confirmation
Mass spectrometry (MS) is a vital tool for confirming the molecular weight of products and intermediates and for elucidating reaction pathways through the analysis of fragmentation patterns. purdue.edu For reactions involving this compound, MS analysis provides definitive evidence of transformations.
The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic fragmentation pattern. A key feature would be the molecular ion peak ([M]⁺) and an accompanying [M+2]⁺ peak of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). miamioh.eduwhitman.edu
Common fragmentation pathways for substituted phenols are relevant for mechanistic studies:
Alpha-Cleavage : The most likely initial fragmentation is the cleavage of the C-C bond beta to the aromatic ring, resulting in the loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation. This would produce a significant peak at m/z 185/187.
Loss of the Ethyl Group : Cleavage of the bond between the ring and the ethyl group can lead to the loss of an ethyl radical (•C₂H₅), resulting in an ion at m/z 171/173.
Loss of Bromine : Homolytic cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), giving a fragment ion at m/z 121.
Loss of Carbon Monoxide : A common fragmentation pathway for phenols involves the rearrangement and loss of a neutral carbon monoxide (CO) molecule from the aromatic ring after the initial loss of a hydrogen atom, which can lead to cyclopentadienyl-type fragment ions. docbrown.info For example, the molecular ion at m/z 200/202 could lose H• and then CO to give a fragment around m/z 171/173.
By comparing the mass spectra of samples taken at different reaction times, one can identify the molecular weights of intermediates and final products, helping to piece together the reaction pathway.
Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound (C₈H₉BrO)
| m/z (⁷⁹Br/⁸¹Br) | Ion Formula (Predicted) | Fragmentation Pathway |
| 200/202 | [C₈H₉BrO]⁺ | Molecular Ion ([M]⁺) |
| 185/187 | [C₇H₆BrO]⁺ | [M - CH₃]⁺ |
| 171/173 | [C₆H₄BrO]⁺ | [M - C₂H₅]⁺ |
| 121 | [C₈H₉O]⁺ | [M - Br]⁺ |
| 93 | [C₆H₅O]⁺ | [M - Br - C₂H₄]⁺ |
| 65 | [C₅H₅]⁺ | Loss of CO from [C₆H₅O]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probes
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. In mechanistic studies, these methods are used to track the transformation of functional groups during a reaction.
The IR spectrum of this compound would show characteristic absorption bands:
O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The position and shape of this band can provide information on hydrogen bonding.
C-H Stretches : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.
C=C Stretches : Aromatic ring stretching vibrations result in several sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch : The phenolic C-O stretching vibration gives a strong band around 1200-1250 cm⁻¹.
C-Br Stretch : The carbon-bromine stretching vibration is expected in the far-IR region, typically between 500-600 cm⁻¹.
During a reaction, changes in these bands can be monitored. For instance, in an oxidation reaction that converts the phenol (B47542) to a quinone, the broad O-H stretch would disappear, and a strong C=O stretching band would appear around 1650-1700 cm⁻¹. Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C=C bonds, and is less sensitive to water, making it suitable for monitoring reactions in aqueous media.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency Range (cm⁻¹, predicted) | Raman Signal (predicted) |
| O-H stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H stretch | 3010-3100 | Strong |
| Aliphatic C-H stretch | 2850-2970 | Strong |
| Aromatic C=C stretch | 1450-1600 | Strong |
| C-H bend (aliphatic) | 1370-1470 | Medium |
| C-O stretch | 1200-1250 | Medium |
| C-Br stretch | 500-600 | Strong |
X-ray Crystallography for Absolute Structure Determination of Complex Derivatives
While this compound is a liquid or low-melting solid, its reactions can yield complex, crystalline derivatives. X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of such solid products. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry with unparalleled accuracy.
In mechanistic studies, obtaining the crystal structure of a key product or a stable intermediate can provide irrefutable proof of a proposed reaction pathway. For example, if a reaction involving this compound leads to a complex dimerization or rearrangement product, X-ray crystallography can elucidate the exact structure, which might be impossible to determine by spectroscopic methods alone. dergipark.org.tr Furthermore, the analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding or π-π stacking, which can be relevant to understanding the solid-state reactivity or properties of the material. researchgate.net Studies on related brominated phenol derivatives, such as Schiff bases, have successfully used this technique to confirm molecular conformation and analyze intramolecular hydrogen bonds, which are crucial for understanding their chemical behavior. dergipark.org.trresearchgate.net
Theoretical and Computational Chemistry Studies of 2 Bromo 6 Ethylphenol
Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic properties and reactivity of molecules. nih.govmdpi.com These methods can determine the optimized geometry, electronic structure, and various reactivity descriptors that govern the behavior of a chemical compound. For 2-Bromo-6-ethylphenol, such calculations would provide fundamental insights into its chemical nature. However, specific DFT or ab initio studies detailing the electronic structure and reactivity descriptors for this compound are not found in the available search results.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgrsc.org The energy and distribution of the HOMO are associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
A detailed FMO analysis for this compound would require specific calculations to determine the energies of these orbitals and their distribution across the molecule. Currently, published data containing the HOMO-LUMO energy values and visualizations for this compound are not available.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only, as specific data is not available in the searched literature.)
| Parameter | Value (eV) | Description |
| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | N/A | ELUMO - EHOMO |
Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netwolfram.com It is used to identify regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue). youtube.com An MEP map of this compound would reveal the most likely sites for electrophilic and nucleophilic attack. For instance, the oxygen atom of the hydroxyl group would be expected to be a region of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.
Despite the utility of this method, a specific MEP map for this compound has not been identified in the available research.
Transition State Analysis and Reaction Energetics
Computational chemistry allows for the study of reaction mechanisms by identifying and characterizing transition states—the highest energy points along a reaction coordinate. researchgate.net Analyzing the structure and energy of these transition states, along with the energies of reactants and products, provides critical information about the reaction's feasibility (thermodynamics) and rate (kinetics). Such analyses for reactions involving this compound, for example, its functionalization, would require intensive computational resources to calculate the potential energy surface. No specific studies on the transition state analysis or reaction energetics for this compound were found.
Computational Prediction of Regio- and Site-Selectivity in Organic Reactions
The substitution pattern on the aromatic ring of this compound—with a hydroxyl, a bromine, and an ethyl group—presents multiple potential sites for further chemical reactions. Computational models can predict the regio- and site-selectivity of these reactions by calculating the activation energies for pathways leading to different products. Factors such as steric hindrance from the ethyl and bromo groups and the directing effects of the hydroxyl group would influence the outcome. Detailed computational studies predicting the selectivity in reactions such as electrophilic aromatic substitution on this compound are not presently available.
Conformational Analysis and Molecular Dynamics Simulations
The ethyl group in this compound can rotate, leading to different spatial arrangements or conformations. Conformational analysis involves mapping the potential energy of the molecule as a function of these rotations to identify the most stable conformers. A recent study on the related molecule 2,6-diethylphenol (B86025) utilized rotational spectroscopy and computational modeling to explore its conformational landscape. uam.es
Molecular Dynamics (MD) simulations could further be used to study the dynamic behavior of this compound, including its interactions with solvents or other molecules over time. Such simulations provide insight into the flexibility of the molecule and its accessible conformations at different temperatures. However, specific conformational analyses or MD simulation studies for this compound have not been published.
Computational Design of Catalysts and Reagents for Phenol (B47542) Functionalization
Computational methods are increasingly used in the rational design of catalysts and reagents for specific chemical transformations. rsc.orgscilit.com For the functionalization of phenols, computational screening can help identify catalysts that enhance reaction rates and control selectivity. umn.edu This involves modeling the interaction between the phenol substrate, the reagents, and various potential catalysts to predict catalytic performance. While this is a powerful approach in modern chemistry, research specifically detailing the computational design of catalysts for the functionalization of this compound is not available.
Applications of 2 Bromo 6 Ethylphenol As a Building Block in Complex Organic Synthesis
Synthesis of Advanced Pharmaceutical Intermediates
The structural framework of 2-Bromo-6-ethylphenol makes it a valuable precursor for the synthesis of advanced pharmaceutical intermediates. The presence of the bromine atom allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of complex drug molecules.
Key reactions where this compound is utilized include:
Cross-Coupling Reactions: The bromine atom serves as an excellent handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These methodologies are pivotal for creating biaryl linkages, introducing acetylenic moieties, or forming carbon-nitrogen bonds, which are common structural motifs in modern pharmaceuticals.
Etherification: The phenolic hydroxyl group can be readily alkylated or arylated under Williamson ether synthesis conditions to produce diaryl ethers or alkyl aryl ethers. These ether linkages are present in numerous biologically active compounds.
Functional Group Interconversion: The bromine can be replaced with other functional groups through nucleophilic aromatic substitution or via organometallic intermediates, adding to the molecular diversity that can be generated from this single precursor.
The ethyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate, influencing its binding affinity, metabolic stability, and bioavailability.
Table 1: Potential Pharmaceutical Scaffolds from this compound
| Reaction Type | Reagents | Resulting Scaffold | Therapeutic Relevance (Example) |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-6-ethylphenol | Anti-inflammatory, Antiviral |
| Buchwald-Hartwig | Amine, Pd catalyst | 2-Amino-6-ethylphenol derivative | Kinase Inhibitors, CNS agents |
| Williamson Ether Synthesis | Alkyl halide, Base | 1-Alkoxy-2-bromo-6-ethylbenzene | Anesthetics, Anticonvulsants |
Precursors in Agrochemical and Fine Chemical Synthesis
In the agrochemical sector, highly substituted phenols are foundational components for a wide range of herbicides, fungicides, and insecticides. This compound serves as an important intermediate for creating active ingredients that often rely on a specific substitution pattern to achieve selective toxicity against pests while remaining safe for crops and the environment.
The synthesis of agrochemicals from this precursor often involves leveraging the reactivity of both the hydroxyl and bromo substituents. For instance, the phenolic OH can be converted into esters or ethers, which are known toxophores in many pesticides. The bromine atom allows for the introduction of other functional groups or heterocyclic systems that enhance the biological activity and spectrum of the target agrochemical. The development of novel crop protection agents benefits from such versatile building blocks that allow for the systematic modification of a lead compound to optimize its efficacy.
Role in Natural Product Synthesis and Analog Development
Natural products remain a significant source of inspiration for drug discovery. Many biologically active natural compounds feature substituted phenolic moieties. This compound can be employed as a key starting material in the total synthesis of such natural products or, more commonly, in the development of their synthetic analogs.
Chemists can utilize the compound's reactive handles to construct a core structure that mimics a natural product. By subsequently modifying the molecule, they can develop analogs with improved properties, such as enhanced potency, better stability, or a more favorable side-effect profile. The brominated phenol (B47542) structure is particularly useful for creating analogs of marine natural products, many of which are halogenated and exhibit potent biological activities.
Development of Novel Functional Materials and Ligands
The utility of this compound extends beyond life sciences into the realm of materials science, where its distinct chemical features are exploited to create novel functional materials and ligands with tailored properties.
Phenolic compounds are precursors to phenolic resins (e.g., Bakelite) and other high-performance polymers. This compound can function as a specialized monomer or a chain-terminating agent in polymerization reactions. The presence of the bromine atom can be used to impart flame-retardant properties to the resulting polymer. Furthermore, the bromine can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities onto the material's surface.
The development of efficient catalysts is crucial for sustainable chemical synthesis. Substituted phenols are excellent precursors for ligands used in transition metal catalysis. The this compound scaffold can be elaborated into more complex structures, such as phosphine-phenol or salen-type ligands.
In these ligands, the phenolic oxygen acts as a binding site for the metal center. The ortho-substituents (bromo and ethyl) play a critical role in defining the steric and electronic environment around the metal. This environment dictates the catalyst's activity, selectivity, and stability. For example, the bulky ethyl group can create a specific chiral pocket, enabling enantioselective transformations.
Table 2: Ligand Types Derived from this compound
| Ligand Class | Synthetic Modification | Metal Coordination | Potential Catalytic Application |
|---|---|---|---|
| Phosphine-Phenol | Lithiation followed by reaction with R₂PCl | P, O-chelation | Olefin polymerization, Cross-coupling |
| Schiff Base (Salen-type) | Formylation followed by condensation with a diamine | N, N, O, O-chelation | Asymmetric epoxidation, Cyclopropanation |
The aromatic core of this compound makes it a candidate for the synthesis of materials with interesting optical and electronic properties. Through cross-coupling reactions, it can be incorporated into larger conjugated systems, such as oligomers or polymers, which may find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The bromine atom's high atomic mass can enhance intersystem crossing, a property that is sometimes desirable in materials designed for phosphorescence or photodynamic therapy.
Future Research Directions and Unaddressed Challenges in the Chemistry of 2 Bromo 6 Ethylphenol
The continued exploration of ortho-halogenated phenols, such as 2-bromo-6-ethylphenol, presents numerous opportunities for innovation in synthetic chemistry, materials science, and computational modeling. Future research is poised to address existing challenges in synthesis, reactivity, and industrial-scale production, while leveraging cutting-edge technologies like artificial intelligence and advanced computational methods. The following sections outline key areas where focused research efforts could yield significant advancements.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Bromo-6-ethylphenol, and what key reaction conditions should be optimized?
- Methodological Answer: The synthesis typically involves bromination of 6-ethylphenol using electrophilic aromatic substitution. Key reagents include bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Solvent choice (e.g., dichloromethane or acetic acid) and temperature control (0–25°C) are critical to minimize side reactions like polybromination. Reaction progress can be monitored via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield and purity .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer:
- ¹H NMR: Expect signals for aromatic protons (δ 6.8–7.2 ppm, integrating for two protons), the ethyl group (triplet for CH₃ at δ 1.2–1.4 ppm, quartet for CH₂ at δ 2.5–2.8 ppm), and the hydroxyl proton (broad singlet at δ 5.0–5.5 ppm, exchangeable with D₂O).
- ¹³C NMR: Peaks for the brominated aromatic carbons (δ 110–120 ppm), ethyl carbons (CH₃ at δ 15–20 ppm, CH₂ at δ 25–35 ppm), and the phenolic oxygen-bearing carbon (δ 150–160 ppm).
- IR: Strong O-H stretch (~3200 cm⁻¹) and C-Br stretch (~600 cm⁻¹).
- Mass Spectrometry: Molecular ion peak at m/z 214/216 (Br isotopic pattern).
- Cross-reference with PubChem or ECHA databases for validation .
Q. What experimental approaches are used to assess the antimicrobial potential of this compound?
- Methodological Answer: Standard antimicrobial assays include:
- Agar Dilution/Broth Microdilution: Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Zone of Inhibition: Disk diffusion assays with compound-loaded filter paper.
- Control experiments with chloramphenicol or ampicillin as positive controls. Ensure solvent controls (e.g., DMSO) to rule out solvent toxicity. Statistical analysis (e.g., ANOVA) for reproducibility .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported reactivity data of brominated ethylphenol derivatives?
- Methodological Answer:
- Controlled Replication: Reproduce conflicting studies under identical conditions (solvent, temperature, catalyst).
- Computational Analysis: Use density functional theory (DFT) to model reaction pathways and identify kinetic/thermodynamic preferences.
- Meta-Analysis: Compare substituent effects (e.g., bromine vs. chlorine) using Hammett σ values or frontier molecular orbital (FMO) theory.
- Spectroscopic Monitoring: In-situ FT-IR or Raman to track intermediate formation .
Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?
- Methodological Answer:
- Molecular Docking: Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with experimental IC₅₀ values.
- QSAR Models: Corrogate electronic (HOMO-LUMO gap), steric (molar refractivity), and lipophilic (logP) parameters with bioactivity data.
- ADMET Prediction: Use tools like SwissADME to optimize pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .
Q. What methodologies are recommended for studying the effect of substituent position on the electronic properties of brominated phenols?
- Methodological Answer:
- Hammett Plots: Measure reaction rates (e.g., ester hydrolysis) for derivatives with substituents at ortho, meta, and para positions. Calculate σ values.
- UV-Vis Spectroscopy: Analyze absorbance shifts to assess electron-withdrawing/donating effects.
- Cyclic Voltammetry: Determine oxidation potentials to quantify substituent impact on aromatic ring electron density .
Q. What are the best practices for crystallographic analysis of this compound to determine its molecular conformation?
- Methodological Answer:
- Crystal Growth: Use slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate).
- X-ray Diffraction: Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to minimize thermal motion.
- Refinement: Employ SHELXL for structure solution and refinement. Validate using R-factors and residual electron density maps. Compare bond lengths/angles with CSD (Cambridge Structural Database) entries for consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
